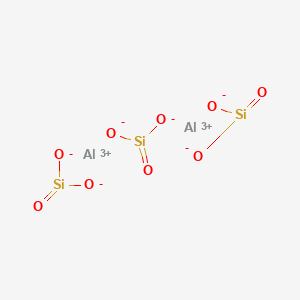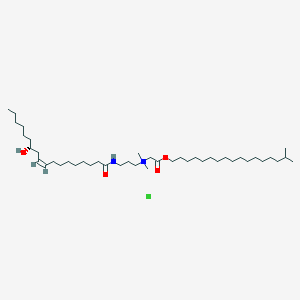
Silicic acid, aluminum salt
Übersicht
Beschreibung
Silicic acid, aluminum sodium salt is a compound that has been used in various applications. It is a series of amorphous hydrated sodium aluminum silicates with varying proportions of Na2O, Al2O3, and SiO2 . The molecular formula varies, with one example being |Na+6-x+y+z (S2•-)y (S3•-)z| [Al6-x Si6+x O24] - SOD, where 6 ≤ 6-x+y+z ≤ 8 and 0 ≤ x ≤ 1.2, 1 ≤ y+z ≤ 2 .
The process involves the formation of a gel, in which the aluminum and silicon are mixed at an atomic level . The behavior of gels at low and intermediate temperatures influences their behavior at high temperatures, such as the formed phases and the crystallization temperature .
Molecular Structure Analysis
The molecular structure of silicic acid, aluminum salt is complex and varies depending on the specific conditions under which it is formed . The structure is determined by the connectivity of silicon atoms in the solution and the impact of sodium and aluminum ions on this connectivity .Chemical Reactions Analysis
Silicic acid forms a large number of oligomeric polysilicates by condensation in aqueous solutions . The distribution of linear, branched, cyclic, and polyhedral anions depends on concentration, temperature, pH, ionic strength, and the nature of cations present . Silicic acid or silicate anions react with aluminum to form various compounds .Physical And Chemical Properties Analysis
Silicic acid, aluminum salt is an amorphous material with properties that depend on the specific conditions under which it is formed . It is known that the condensation of silicic acid in aqueous media is a fundamental aspect of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Gastrointestinal Uptake and Urinary Excretion : Silicic acid, in the form of orthosilicic acid, is readily absorbed from the gastrointestinal tract in humans and then excreted in urine. This suggests a role in the metabolism of silicon in humans, although it does not significantly increase aluminum excretion (Reffitt et al., 1999).
Water Treatment : Silicic acid can influence the flocculation process in water treatment, particularly when using aluminum sulfate. It can either enhance or inhibit the aggregation of aluminum crystallites depending on the solution's pH and silicic acid concentration (Duan & Gregory, 1998).
Biological Availability of Aluminum : The reaction between aluminum and monomeric silicic acid forms hydroxyaluminosilicate, which could control the release of aluminum from the environment and possibly play a role in aluminum homeostasis in organisms (Exley, Schneider, & Doucet, 2002).
Influence on Atomic Absorption Signal of Aluminum : Silicic acid can modify the absorbance signal of aluminum measured by graphite furnace atomic absorption spectrometry, potentially affecting the measurement of aluminum in samples (Schneider & Exley, 2001).
Neurotoxicity and Aluminum : Studies suggest that silicic acid or silica can reduce the oral absorption and increase the excretion of aluminum, thus protecting against its adverse effects. This is significant in the context of conditions like Alzheimer's disease (Noremberg et al., 2015).
Purinergic Signaling : Aluminum salt crystals, used in vaccine adjuvants, activate innate immunity through the Nlrp3 inflammasome. Silicic acid, being part of the composition, plays a role in this biological process (Riteau et al., 2012).
Corrosion Protection : Silicic acid aqueous solutions have been used to create SiO2 coatings on aluminum surfaces for protection against oxidation and acid corrosion (Thim et al., 2000).
Acute Aluminum Toxicity in Fish : Silicic acid can eliminate acute aluminum toxicity in fish by reducing the bioavailability of aluminum, which is significant in understanding the environmental impact of aluminum (Birchall et al., 1989).
Zukünftige Richtungen
While there is much that is known about silicic acid, aluminum salt, there is still much to learn. Future work could improve our understanding of the role of silicic acid, aluminum salt in various applications, including its role in mitigating salt stress , its reaction with silicic acid in acidic solution , and its potential use in the leather industry .
Eigenschaften
IUPAC Name |
dialuminum;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZIKUPSQINGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O9Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014506 | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminatesilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silicic acid, aluminum salt | |
CAS RN |
14504-95-1, 1327-36-2, 1335-30-4 | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminatesilicate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum silicate (Al2(SiO3)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminatesilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, aluminum salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium silicate(3:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)








